ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a chromene moiety, which is further functionalized with carboxamide and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene moiety, which is then coupled with a thiophene derivative. The key steps include:
Formation of the Chromene Moiety: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Coupling with Thiophene: The chromene intermediate is then reacted with a thiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: Its heterocyclic structure can be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(4-oxo-4H-chromene-2-carboxamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromene moiety and are known for their anticoagulant properties.
Thiophene Derivatives: These compounds are widely used in organic electronics due to their conductive properties.
Amide-Containing Heterocycles: These compounds are often explored for their potential as pharmaceuticals due to their ability to form strong hydrogen bonds with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-4-24-19(23)16-10(2)11(3)26-18(16)20-17(22)15-9-13(21)12-7-5-6-8-14(12)25-15/h5-9H,4H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSCYGITJIJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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